1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a 3,4-dichlorophenyl group at position 1, a phenyl group at position 3, and an ethyl group at position 6. Pyrazolo[4,3-c]quinoline derivatives are of significant interest due to their diverse pharmacological and material science applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3/c1-2-15-8-11-22-18(12-15)24-19(14-27-22)23(16-6-4-3-5-7-16)28-29(24)17-9-10-20(25)21(26)13-17/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWNKQJCGYGKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization
A pivotal method involves the cyclization of hydrazide intermediates. For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde reacts with 3,4-dichlorophenylhydrazine hydrochloride in ethanol with triethylamine to form a hydrazide derivative. Subsequent cyclization with ethanolic KOH (5%) yields 1-(3,4-dichlorophenyl)-6,8-dibromo-1H-pyrazolo[4,3-c]quinoline . This intermediate serves as a precursor for further functionalization (Table 1).
Table 1: Hydrazide Cyclization Conditions and Yields
| Quinoline Precursor | Hydrazine Derivative | Cyclization Agent | Yield (%) |
|---|---|---|---|
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | 3,4-Dichlorophenylhydrazine | KOH (5% EtOH) | 68–72 |
Reductive Cyclization of Nitro Precursors
Fe-mediated reductive cyclization offers an alternative pathway. Ethyl 8-nitro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-4-carboxylate undergoes reduction with Fe/AcOH, facilitating nitro-to-amine conversion and subsequent cyclization. However, competing C–C bond cleavage may necessitate careful optimization.
Cross-Coupling Functionalization
Alkylation for Ethyl Group Installation
The ethyl group at position 8 is introduced via nucleophilic substitution. Treating 8-bromo-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline with ethylmagnesium bromide in THF at 0°C to room temperature provides the target compound in 58% yield. Alternative methods include Friedel-Crafts alkylation using ethyl chloride/AlCl₃, though regioselectivity challenges may arise.
Table 2: Cross-Coupling and Alkylation Conditions
Multi-Component Reaction Strategies
Three-Component Condensation
Adapting methodologies from pyrazolo[3,4-b]quinoline syntheses, a three-component reaction of 5-amino-3-methyl-1-phenylpyrazole , ethyl glyoxylate , and 3,4-dichlorophenylacetaldehyde in acetic acid at reflux forms the pyrazoloquinoline core. Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the system, yielding the target compound in 45% yield.
L-Proline Catalyzed Synthesis
While L-proline catalyzed reactions for pyrazolo[3,4-b]quinolines faced reproducibility issues, modifying conditions with 3,4-dichlorophenylhydrazine , ethyl benzoylacetate , and aniline in ethanol at 70°C yields the dihydro intermediate, which is oxidized to the aromatic product using MnO₂ (62% yield).
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds confirms the planar pyrazoloquinoline system and substituent orientations.
Challenges and Optimization
- Regioselectivity : Competing cyclization pathways may form pyrazolo[3,4-c] vs. [4,3-c] isomers. Steric guidance using bulky solvents (e.g., DMF) improves selectivity.
- C–C Cleavage : Fe-mediated reductive cyclization risks undesired bond cleavage; substituting Fe with Zn/HOAc mitigates this.
- Oxidation Control : Over-oxidation during aromatization requires precise stoichiometry of DDQ or alternative oxidants like IBX.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Pyrazoloquinolines have shown promise as anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazoloquinoline structure can enhance its efficacy against specific types of tumors, such as breast and lung cancers.
Mechanism of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For example, one study highlighted the inhibition of the PI3K/Akt/mTOR pathway as a significant mechanism through which these compounds exert their effects .
Antimicrobial Properties
Recent investigations have identified the antimicrobial potential of 1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline . The compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its utility in developing new antibacterial agents .
Neuroprotective Effects
Emerging studies suggest that pyrazoloquinoline derivatives may possess neuroprotective properties. They are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are believed to stem from their ability to modulate oxidative stress and inflammation within neural tissues .
Anti-inflammatory Activity
Research has indicated that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This aspect is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel diseases .
Case Study 1: Anticancer Activity Evaluation
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrazoloquinoline derivatives, including This compound . The results indicated a significant reduction in cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy Assessment
In another investigation focused on antimicrobial properties, this compound was tested against multiple bacterial strains. The findings revealed that it exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline ()
- Structural Differences: This compound substitutes the 3,4-dichlorophenyl group with a 5,7-dichloro-benzoxazole ring at position 1. The pyrazolo[3,4-b]quinoline isomer differs in the fusion position of the pyrazole and quinoline rings.
- Synthesis : Prepared via condensation with DMF and p-TSA catalysis, yielding derivatives with varied electronic properties .
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline ()
- Structural Differences : Features an ethoxy group at position 8 and a 4-fluorophenyl group at position 3.
- Physicochemical Properties : The ethoxy group increases polarity (logP = 3.12) compared to the ethyl group in the target compound (predicted logP ~4.2), influencing solubility and membrane permeability .
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline ()
Anticonvulsant and Antitumor Potential
- 3,4-Diamino-1H-pyrazolo[4,3-c]quinoline (): The introduction of amino groups at positions 3 and 4 enhances interactions with biological targets like CDK2/cyclin A, demonstrating antitumor activity. The target compound’s dichlorophenyl group may offer different binding kinetics .
Biological Activity
1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.33 g/mol. The structure features a pyrazoloquinoline core substituted with a dichlorophenyl group and an ethyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.33 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Anticancer Activity
Research has indicated that compounds within the pyrazoloquinoline family exhibit significant anticancer properties. A study evaluating various pyrazolo derivatives demonstrated that they effectively inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The mechanism of action often involves the inhibition of specific kinases associated with cancer cell growth.
Case Study: Anticancer Evaluation
- Cell Lines Tested : MCF-7, K-562
- Mechanism : Inhibition of protein kinases
- Results : Significant reduction in cell viability observed at varying concentrations.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Pyrazoloquinolines have shown effectiveness against various bacterial strains, suggesting potential as therapeutic agents in treating infections.
Case Study: Antimicrobial Evaluation
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Method : Disk diffusion assay
- Results : Zones of inhibition were observed, indicating effective antibacterial activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of halogen substituents like chlorine enhances lipophilicity and may improve binding affinity to biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Dichlorophenyl Substituent | Enhances lipophilicity and potency |
| Ethyl Group | Contributes to hydrophobic interactions |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of substituted benzaldehydes with ethyl acetoacetate followed by cyclization with phenylhydrazine. Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structure.
Synthesis Overview
- Condensation Reaction : Reacting 3,4-dichlorobenzaldehyde with ethyl acetoacetate.
- Cyclization : Using phenylhydrazine under acidic conditions.
- Characterization : Confirming structure via NMR spectroscopy and X-ray diffraction.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step organic reactions, starting with cyclocondensation of hydrazine derivatives and substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile has been used as a starting material for analogous pyrazoloquinolines . Key steps include nucleophilic substitution and cyclization under controlled temperatures (e.g., 60–80°C) with catalysts like Pd/C or acidic/basic conditions. Purification is achieved via recrystallization or column chromatography using solvents such as ethyl acetate/hexane .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on spectroscopic methods:
- NMR (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
- Mass spectrometry (ESI/HRMS) for molecular weight and fragmentation patterns.
- X-ray crystallography to resolve 3D conformation, particularly for steric effects from the dichlorophenyl and ethyl groups .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., CDK2) or caspases, given the structural similarity to bioactive pyrazoloquinolines .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Catalyst screening : Transition-metal catalysts (e.g., CuI for Ullmann couplings) improve regioselectivity.
- Temperature control : Gradual heating (e.g., 60°C → 120°C) minimizes side reactions. Post-synthesis, HPLC or GC-MS can quantify purity, and fractional crystallization improves yield .
Q. What strategies are used to determine the mechanism of action (MoA) of this compound?
MoA studies involve:
- Molecular docking : Computational modeling against targets like CDK2/cyclin A or GABA receptors, leveraging the pyrazoloquinoline core’s affinity for ATP-binding pockets .
- Binding assays : Radioligand displacement (e.g., ³H-labeled inhibitors) to measure Ki values.
- Pathway analysis : Western blotting to track downstream biomarkers (e.g., phosphorylated proteins in apoptosis) .
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance antimicrobial activity by increasing membrane permeability.
- Amino substitutions at the 3-position improve therapeutic indices by reducing off-target toxicity .
- Ethyl vs. bulkier alkyl groups at the 8-position modulate solubility and bioavailability .
Q. How can contradictory data in reported biological activities be resolved?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility.
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm dose dependency.
- Comparative studies : Benchmark against known inhibitors (e.g., staurosporine for kinase assays) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 60–80°C (cyclization step) | |
| Catalyst | Pd/C (5 mol%) | |
| Purification Method | Silica gel chromatography | |
| Solvent System | Ethyl acetate/hexane (3:7) |
Q. Table 2. Biological Activity Trends
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 3-position | -NH₂ | ↑ Anticancer activity (CDK2 inhibition) |
| 8-position | -C₂H₅ vs. -OCH₃ | ↓ Cytotoxicity, ↑ solubility |
| 1-position | 3,4-dichlorophenyl | ↑ Antimicrobial potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
